molecular formula C18H17FN6O3S B14979743 1-[(4-fluorophenyl)sulfonyl]-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine

1-[(4-fluorophenyl)sulfonyl]-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine

Cat. No.: B14979743
M. Wt: 416.4 g/mol
InChI Key: CAWCUPOWEFVUPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-fluorophenyl)sulfonyl]-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenylsulfonyl group and a tetrazolylbenzoyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)sulfonyl]-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the fluorophenylsulfonyl and tetrazolylbenzoyl groups. Common synthetic routes include:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Fluorophenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Tetrazolylbenzoyl Group: The final step involves the acylation of the piperazine ring with 4-(1H-tetrazol-1-yl)benzoyl chloride under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)sulfonyl]-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

1-[(4-fluorophenyl)sulfonyl]-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-fluorophenyl)piperazine: A related compound with similar structural features but lacking the sulfonyl and tetrazolylbenzoyl groups.

    4-(1H-tetrazol-1-yl)benzoyl chloride: A precursor used in the synthesis of the target compound.

Uniqueness

1-[(4-fluorophenyl)sulfonyl]-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the fluorophenylsulfonyl and tetrazolylbenzoyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C18H17FN6O3S

Molecular Weight

416.4 g/mol

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-[4-(tetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C18H17FN6O3S/c19-15-3-7-17(8-4-15)29(27,28)24-11-9-23(10-12-24)18(26)14-1-5-16(6-2-14)25-13-20-21-22-25/h1-8,13H,9-12H2

InChI Key

CAWCUPOWEFVUPJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)N3C=NN=N3)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.